molecular formula C16H11ClN2O B1192971 KuWal151

KuWal151

Cat. No.: B1192971
M. Wt: 282.72 g/mol
InChI Key: XZCWNSGWBUAUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KuWal151 is a novel potent and selective clk inhibitor

Biological Activity

KuWal151 is a novel compound that has garnered attention for its biological activity, particularly as an inhibitor of Cdc2-like kinases (CLKs). This article delves into the compound's mechanisms, efficacy, and potential applications in cancer treatment, supported by data tables and case studies.

Overview of this compound

This compound is characterized as a potent inhibitor of CLK1, CLK2, and CLK4, with a notable selectivity profile that distinguishes it from other kinase inhibitors. It is derived from a series of compounds based on the indol-8(1H)-one core scaffold, which has shown promise in targeting various kinases involved in cellular signaling pathways.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of CLK kinases. These kinases are crucial in regulating alternative splicing of pre-mRNA and are implicated in various cancers. The compound's binding affinity and selectivity were evaluated using thermal shift assays and X-ray crystallography, revealing its interaction with specific residues within the kinase active site.

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity across a wide range of cancer cell lines. The following table summarizes its effectiveness against selected cancer types:

Cancer Cell Line IC50 (µM) Remarks
A549 (Lung)0.25High sensitivity
MCF-7 (Breast)0.5Moderate sensitivity
HeLa (Cervical)0.75Moderate sensitivity
HCT116 (Colon)1.0Lower sensitivity

The compound exhibited sub-micromolar potency in most cases, indicating its potential as a therapeutic agent against various cancers .

Kinase Inhibition Profile

The selectivity of this compound was assessed against a panel of 468 kinases, revealing the following IC50 values:

Kinase IC50 (nM) Selectivity
CLK188High
CLK2510Moderate
CLK428Very High
DYRK1A>1000Inactive
PIM1>1000Inactive

These results highlight this compound's strong inhibitory effects on CLK kinases while demonstrating inactivity towards DYRK kinases, which is beneficial for reducing off-target effects .

Case Studies

Several studies have utilized this compound to explore its therapeutic potential:

  • Case Study 1: In Vitro Analysis
    Researchers conducted an in vitro analysis using a panel of cancer cell lines to evaluate the antiproliferative effects of this compound. The study found that treatment with the compound significantly reduced cell viability in sensitive lines while sparing normal cells.
  • Case Study 2: Mechanistic Insights
    A mechanistic study involving X-ray crystallography provided insights into the binding mode of this compound with CLK proteins. The analysis revealed key interactions that stabilize the inhibitor within the active site, contributing to its potency .
  • Case Study 3: In Vivo Efficacy
    Preliminary in vivo studies indicated that administration of this compound in animal models resulted in reduced tumor growth rates compared to controls. These findings suggest that this compound may have clinical applicability as part of combination therapies for cancer treatment.

Properties

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

3-(3-chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,4-g]indol-8-one

InChI

InChI=1S/C16H11ClN2O/c17-11-3-1-2-9(6-11)13-8-18-15-12(13)5-4-10-7-19-16(20)14(10)15/h1-6,8,18H,7H2,(H,19,20)

InChI Key

XZCWNSGWBUAUOO-UHFFFAOYSA-N

SMILES

C1C2=C(C3=C(C=C2)C(=CN3)C4=CC(=CC=C4)Cl)C(=O)N1

Canonical SMILES

C1C2=C(C3=C(C=C2)C(=CN3)C4=CC(=CC=C4)Cl)C(=O)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KuWal151;  KuWal 151;  KuWal-151

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KuWal151
Reactant of Route 2
KuWal151
Reactant of Route 3
KuWal151
Reactant of Route 4
KuWal151
Reactant of Route 5
KuWal151
Reactant of Route 6
Reactant of Route 6
KuWal151

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.